
Antitubercular agent-31
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antitubercular agent-31 is a compound used in the treatment of tuberculosis, a disease caused by Mycobacterium tuberculosis. This compound is part of a broader class of antitubercular agents designed to combat drug-resistant strains of tuberculosis. The development of such compounds is crucial due to the increasing prevalence of multidrug-resistant and extensively drug-resistant tuberculosis strains.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Antitubercular agent-31 typically involves multiple steps, including the formation of key intermediates through cycloaddition reactions, condensation reactions, and other organic synthesis techniques. For instance, one common synthetic route involves the cycloaddition of quinoxaline Schiff bases and aryl nitrile oxides under ultrasound irradiation, which avoids standard heating and column chromatography while producing high yields and shorter reaction times .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher efficiency and yield. This includes the use of continuous flow reactors and other advanced manufacturing technologies to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Antitubercular agent-31 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound with different functional groups.
Applications De Recherche Scientifique
Antitubercular agent-31 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on Mycobacterium tuberculosis and other bacterial strains.
Medicine: Explored for its potential as a treatment for drug-resistant tuberculosis and other infectious diseases.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes
Mécanisme D'action
The mechanism of action of Antitubercular agent-31 involves the inhibition of key enzymes and pathways essential for the survival and replication of Mycobacterium tuberculosis. This compound targets the synthesis of mycolic acids in the bacterial cell wall, disrupting the integrity and function of the cell wall and leading to bacterial cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
Isoniazid: A first-line antitubercular agent that also targets mycolic acid synthesis.
Rifampicin: Another first-line agent that inhibits bacterial RNA synthesis.
Ethambutol: Inhibits the synthesis of the bacterial cell wall.
Pyrazinamide: Disrupts the bacterial cell membrane and energy production.
Uniqueness
Antitubercular agent-31 is unique in its specific molecular structure and the particular pathways it targets within Mycobacterium tuberculosis. Its ability to overcome resistance mechanisms that affect other antitubercular agents makes it a valuable addition to the arsenal against drug-resistant tuberculosis .
Propriétés
Formule moléculaire |
C20H24F2N4O5S2 |
|---|---|
Poids moléculaire |
502.6 g/mol |
Nom IUPAC |
2-[4-[(4,4-difluorocyclohexyl)methyl]piperazin-1-yl]-6-methylsulfonyl-8-nitro-1,3-benzothiazin-4-one |
InChI |
InChI=1S/C20H24F2N4O5S2/c1-33(30,31)14-10-15-17(16(11-14)26(28)29)32-19(23-18(15)27)25-8-6-24(7-9-25)12-13-2-4-20(21,22)5-3-13/h10-11,13H,2-9,12H2,1H3 |
Clé InChI |
VSAHBFJLXQQAMR-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=CC2=C(C(=C1)[N+](=O)[O-])SC(=NC2=O)N3CCN(CC3)CC4CCC(CC4)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


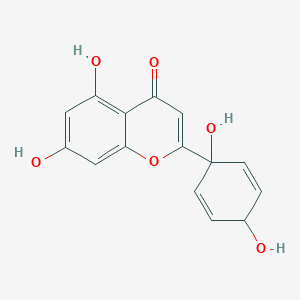
![4-({N-[2-(benzylamino)-2-oxoethyl]-4-(dimethylamino)benzamido}methyl)-3-fluoro-N-hydroxybenzamide](/img/structure/B12399970.png)
![5,7-Dihydroxy-2-(4-hydroxyphenyl)-3-[3,5,7-trihydroxy-2-(4-hydroxyphenyl)chroman-8-yl]chromen-4-one](/img/structure/B12399980.png)

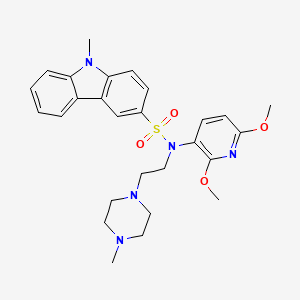
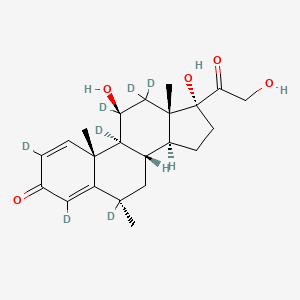
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(pyridin-4-ylmethyl)-2H-pyrimidin-4-one](/img/structure/B12400008.png)
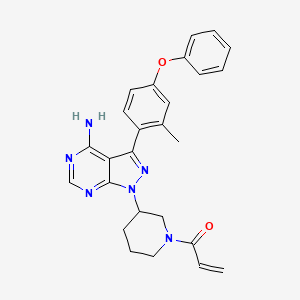
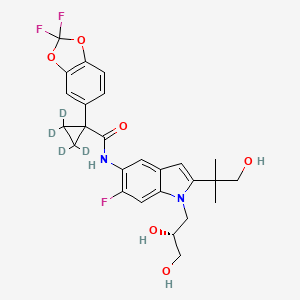
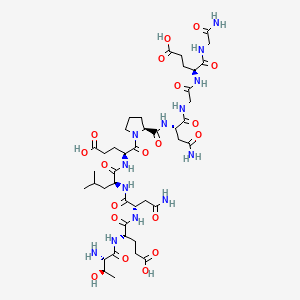


![[(2R,5R)-3-benzoyloxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12400065.png)

